molecular formula C14H13N3O5S B5843010 3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B5843010
M. Wt: 335.34 g/mol
InChI Key: NCGZOAZVVWNQRT-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 3-methyl-2-nitro group at the benzoyl moiety and a 4-sulfamoylphenyl group at the amide nitrogen. This compound belongs to a class of molecules designed for targeted biological activity, particularly as enzyme inhibitors (e.g., carbonic anhydrases, NLRP3 inflammasome) . Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence electronic distribution, solubility, and binding interactions.

Properties

IUPAC Name

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-9-3-2-4-12(13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZOAZVVWNQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide involves several steps. One common method includes the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N-(4-sulf

Biological Activity

3-Methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through the acylation of 4-thioureidobenzenesulfonamide with various acid chlorides. This method allows for the introduction of diverse substituents, resulting in a series of derivatives that can be tested for biological activity. The yields from this synthesis typically range from 22% to 75% depending on the specific reaction conditions and starting materials used .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. The inhibition of specific CA isoforms has been targeted for therapeutic applications, particularly in treating conditions such as glaucoma, epilepsy, and certain cancers.

Key Findings:

  • Inhibition Constants: The synthesized derivatives of 3-methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide were tested for their inhibitory effects on human carbonic anhydrases (hCA I, II, VII) and bacterial carbonic anhydrases from Mycobacterium tuberculosis (MtCA1-MtCA3). The compounds displayed low nanomolar inhibition constants ranging from 3.4 to 57.1 nM against MtCA2, indicating strong inhibitory potential .
  • Comparison with Acetazolamide: Many derivatives exhibited better inhibitory activities than acetazolamide (AAZ), a well-known CA inhibitor. Approximately 85% of the tested compounds showed superior efficacy compared to AAZ, highlighting their potential as more effective therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that different substitution patterns on the benzamide core significantly influenced the inhibitory potency against various CA isoforms. For instance:

CompoundInhibition Constant (nM)Target
3a57.1MtCA2
3b45.0MtCA2
3c34.5MtCA1
AAZ480hCA I

This table illustrates that modifications to the sulfonamide group and the benzamide moiety can enhance binding affinity and selectivity towards specific isoforms .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Human Carbonic Anhydrases : A recent study evaluated a series of N-(4-sulfamoylphenyl)carbamothioyl amides for their inhibitory effects on hCAs. The results demonstrated that these compounds could effectively inhibit hCA I and II with varying potencies, suggesting their potential as lead compounds for drug development .
  • Mycobacterial Targeting : Research focused on targeting MtCAs has shown promising results in developing anti-tuberculosis agents. The low nanomolar inhibition constants observed for certain derivatives indicate their potential utility in combating Mycobacterium tuberculosis infections .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (R₁, R₂, R₃) Key Functional Groups Biological Activity/Application Reference
3-Methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide R₁ = 3-CH₃, R₂ = 2-NO₂, R₃ = H Nitro, methyl, sulfamoyl Potential enzyme inhibition (inference)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide R₁ = 5-Cl, R₂ = 2-OCH₃, linker = ethyl Chloro, methoxy, ethyl linker NLRP3 inflammasome inhibition (myocardial ischemia)
4-Nitro-N-(4-sulfamoylphenyl)benzamide R₁ = 4-NO₂, R₂ = H, R₃ = H Nitro Precursor for acridine sulfonamides (CA inhibition)
N-((4-Sulfamoylphenyl)carbamothioyl)cinnamamide R₁ = cinnamoyl, R₂ = carbamothioyl Carbamothioyl, cinnamoyl Carbonic anhydrase inhibition
3-Iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide R₁ = 3-I, R₂ = 4-OCH₃, R₃ = H Iodo, methoxy Undisclosed (structural uniqueness)

Key Observations :

  • Nitro Group Positioning : The 2-nitro group in the target compound contrasts with the 4-nitro substituent in ’s derivative. This positional difference may alter electronic effects and steric interactions in enzyme binding pockets .
  • Linker Flexibility : Compounds like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide incorporate an ethyl linker, enhancing conformational flexibility compared to the rigid benzamide core of the target compound .
  • Halogen vs. Methyl Substituents : The 3-iodo group in ’s analog introduces heavy-atom effects (e.g., enhanced X-ray diffraction contrast), whereas the 3-methyl group in the target compound may improve metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Molecular Weight Solubility (Inference) Reference
3-Methyl-2-nitro-N-(4-sulfamoylphenyl)benzamide Not reported 365.35 Moderate (nitro reduces polarity)
N-(1-(4-Chlorophenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide 240–268 ~450 Low (bulky substituents)
3-Iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide Not reported 432.23 Low (iodo increases lipophilicity)
4-Nitro-N-(4-sulfamoylphenyl)benzamide Not reported 317.29 Moderate

Key Observations :

  • Melting Points : Derivatives with extended conjugated systems (e.g., ’s diamides) exhibit higher melting points (240–268°C) due to enhanced intermolecular interactions, whereas simpler benzamides like the target compound likely have lower melting points .
  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy or sulfamoyl-containing analogs, though this could be mitigated by formulation strategies.

Key Observations :

  • NLRP3 Inflammasome Inhibition : ’s ethyl-linked analog demonstrates in vivo efficacy, suggesting that linker flexibility and methoxy/chloro substituents are critical for target engagement .
  • Carbonic Anhydrase (CA) Inhibition : Derivatives with carbamothioyl groups () or acridine moieties () show potent CA inhibition, highlighting the importance of auxiliary functional groups for enzyme binding .

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